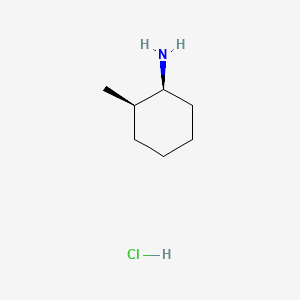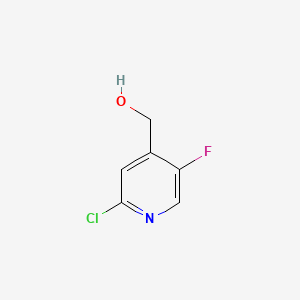
(2-Chloro-5-fluoropyridin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chloro-5-fluoropyridin-4-yl)methanol” is a chemical compound with the CAS Number: 884494-86-4 . It has a molecular weight of 161.56 and its IUPAC name is (2-chloro-5-fluoro-4-pyridinyl)methanol .
Molecular Structure Analysis
The InChI code for “(2-Chloro-5-fluoropyridin-4-yl)methanol” is 1S/C6H5ClFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(2-Chloro-5-fluoropyridin-4-yl)methanol” is a solid at room temperature . It has a density of 1.4±0.1 g/cm3 and a boiling point of 259.4±35.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Supramolecular Networks
Research into supramolecular networks using analogs of (2-Chloro-5-fluoropyridin-4-yl)methanol highlights the effect of halogen substitution on intermolecular interaction patterns. For instance, the study on (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol and its chloro analogue reveals significant differences in their intermolecular interactions due to the simple replacement of a fluorine atom with a chlorine atom. This substitution alters the presence and absence of specific interactions such as C-H···F, O-H···O, and C-H···O, indicating the delicate balance between halogen atoms in directing molecular assembly and supramolecular architecture (Rajalakshmi et al., 2012).
Infrared Spectroscopy of Hydrogen-Bonded Clusters
Another application involves the study of hydrogen-bonded clusters of 2-fluoropyridine with methanol, which sheds light on the structural dynamics of these molecular assemblies. The infrared spectra of these clusters reveal the presence of weak hydrogen bond interactions and the influence of halogen bonding on the vibrational frequencies of specific bonds within the cluster. This research provides insights into the fundamental interactions at play in halogenated pyridine methanol clusters and their potential implications for designing new molecular materials (Nibu et al., 2006).
Coordination Chemistry
Coordination dimers involving halogenated pyridinolate ligands demonstrate the utility of (2-Chloro-5-fluoropyridin-4-yl)methanol derivatives in the field of coordination chemistry. Research on complexes with a diruthenium core and halogenated pyridinolates showcases the structural diversity and potential for novel reactivity and interaction patterns within these complexes. Such studies contribute to the understanding of coordination environments and the effects of halogen substituents on the stability and properties of metal-organic frameworks (Schäffler et al., 2006).
Crystallography of Antihypertensive Drugs
In the realm of pharmaceuticals, the precise characterization of compounds similar to (2-Chloro-5-fluoropyridin-4-yl)methanol, such as losartan, through crystallography provides valuable information on drug interactions and stability. These studies emphasize the importance of understanding molecular conformations and intermolecular hydrogen bonding, which are crucial for the development and optimization of drug formulations (Tessler & Goldberg, 2004).
Catalysis and Organic Synthesis
Research in catalysis and organic synthesis utilizes derivatives of (2-Chloro-5-fluoropyridin-4-yl)methanol to explore new reaction pathways and synthesize complex organic molecules. The development of catalyst-free domino reactions and palladium-catalyzed C-H halogenation reactions exemplifies the role of halogenated intermediates in enhancing reaction efficiency, selectivity, and yield. Such studies are instrumental in advancing synthetic methodologies and discovering new chemical processes (Zhao et al., 2020; Sun et al., 2014).
Safety And Hazards
This compound is associated with several hazard statements: H302-H315-H319-H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
(2-chloro-5-fluoropyridin-4-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-2,10H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYHGGNKEUYIKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660521 |
Source


|
| Record name | (2-Chloro-5-fluoropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-fluoropyridin-4-yl)methanol | |
CAS RN |
884494-86-4 |
Source


|
| Record name | 2-Chloro-5-fluoro-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-5-fluoropyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40660521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

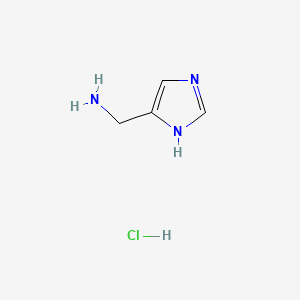
![D-[5-13C]RIBOSE](/img/no-structure.png)


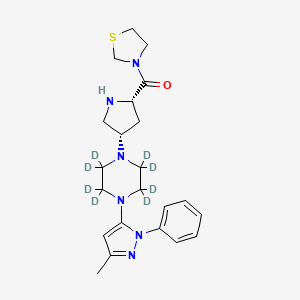
![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)
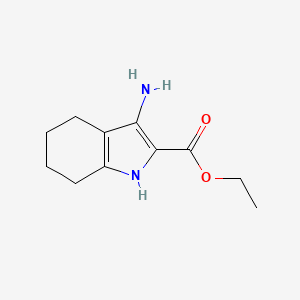

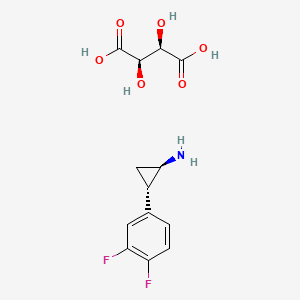
![(1R,3S,4S)-3-(6-BroMo-1H-benziMidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylic acid 1,1-diMethylethyl ester](/img/structure/B591488.png)
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)
